molecular formula C10H11FO2 B14834632 3-(Cyclopropylmethoxy)-4-fluorophenol CAS No. 1243373-67-2

3-(Cyclopropylmethoxy)-4-fluorophenol

Cat. No.: B14834632
CAS No.: 1243373-67-2
M. Wt: 182.19 g/mol
InChI Key: CLRAQUHLBKZMMX-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-fluorophenol is a phenolic compound featuring a cyclopropylmethoxy group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. For instance, methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate () shares the cyclopropylmethoxy and hydroxyl substituents, serving as a key intermediate in the synthesis of PDE4 inhibitors like Roflumilast. Similarly, 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde () is a precursor to Roflumilast, highlighting the pharmacological relevance of such substitutions .

The cyclopropylmethoxy group contributes to steric bulk and metabolic stability, while the fluorine atom enhances electronegativity and bioavailability. These features are critical in drug design, particularly for anti-inflammatory and immunomodulatory agents .

Properties

CAS No.

1243373-67-2

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-fluorophenol

InChI

InChI=1S/C10H11FO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

CLRAQUHLBKZMMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-4-fluorophenol typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-fluorophenol.

    Alkylation: The phenol derivative undergoes alkylation with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form the cyclopropylmethoxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimized Reaction Conditions: Using efficient catalysts and solvents to enhance the reaction rate and selectivity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding cyclopropylmethoxy-4-fluorocyclohexanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Cyclopropylmethoxy-4-fluorocyclohexanol.

    Substitution Products: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-fluorophenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents (Position) Biological Role Key References
3-(Cyclopropylmethoxy)-4-fluorophenol -OCH₂Cyclopropyl (3), -F (4), -OH (1) Intermediate/PDE4 inhibitor precursor N/A (inferred)
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate -OCH₂Cyclopropyl (3), -OH (4), -COOCH₃ (1) PDE4 inhibitor intermediate
Roflumilast -OCH₂Cyclopropyl (3), -OCF₂H (4), -CONH-Pyridyl (1) PDE4 inhibitor (IC₅₀: 0.8 nM)
3-(4-Fluorophenoxy)propan-1-ol -OCH₂CH₂CH₂- (linker), -F (4) Alkylating agent precursor
(3-Cyclopropyl-4-fluorophenyl)methanamine -CH₂NH₂ (1), -Cyclopropyl (3), -F (4) Amine-based pharmacophore

Key Observations :

  • Electron-Withdrawing Groups : The fluorine atom at the 4-position enhances aromatic ring stability and influences binding affinity in PDE4 inhibitors .
  • Cyclopropylmethoxy vs.

Physical and Crystallographic Properties

  • Hydrogen Bonding : In methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (), intermolecular O–H···O hydrogen bonds form chains parallel to the [101] direction, influencing crystal packing and solubility .

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(Cyclopropylmethoxy)-4-fluorophenol with high yield?

  • Methodological Guidance : Use nucleophilic substitution under basic conditions. React 4-fluoro-3-hydroxyphenol with cyclopropylmethyl bromide in anhydrous acetonitrile, using potassium carbonate (2 equivalents) as a base. Stir at 40°C for 18 hours, followed by filtration and solvent evaporation. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ~18% yield . Optimize solvent choice (e.g., DMF for higher polarity) and temperature control to minimize side reactions.

Q. How can the crystal structure of 3-(Cyclopropylmethoxy)-4-fluorophenol be characterized?

  • Methodological Guidance : Perform single-crystal X-ray diffraction (SCXRD) using a Rigaku Saturn CCD diffractometer. Key parameters:
  • Data Collection : Cool crystals to 113 K to reduce thermal motion .
  • Structural Refinement : Use SHELXL for refinement, targeting R-factor < 0.05. Observed dihedral angles (e.g., 60.3° between benzene and cyclopropyl rings) and hydrogen-bonding networks (O–H⋯O, ~2.8 Å) should align with published analogs .
  • Validation : Cross-reference bond lengths (C–O: ~1.36 Å, C–F: ~1.34 Å) with crystallographic databases.

Advanced Research Questions

Q. How does the cyclopropylmethoxy substituent influence the compound’s pharmacological activity (e.g., PDE4 inhibition)?

  • Methodological Guidance :
  • Biological Assays : Use Roflumilast (a PDE4 inhibitor with a similar substituent) as a positive control in enzymatic assays . Compare IC₅₀ values to assess steric/electronic contributions of the cyclopropylmethoxy group.
  • QSAR Modeling : Incorporate Hammett σ constants (cyclopropylmethoxy σ ≈ -0.15) to predict electron-donating effects and correlate with binding affinity .
  • Mutagenesis Studies : Map PDE4 active-site interactions via site-directed mutagenesis to identify key residues affected by the substituent.

Q. What computational strategies predict electronic effects of substituents in 3-(Cyclopropylmethoxy)-4-fluorophenol?

  • Methodological Guidance :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Hammett Analysis : Apply σₚ values for fluorine (-0.15) and cyclopropylmethoxy (-0.12) to model substituent effects on reaction kinetics or binding .
  • Molecular Dynamics : Simulate solvation effects in aqueous/organic mixtures to assess conformational stability.

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Guidance :
  • Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in the cyclopropylmethoxy group. Compare with X-ray torsion angles .
  • Crystallographic Validation : Reconcile NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) with SCXRD-derived bond distances and angles.
  • Solvent Artifacts : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts.

Q. What strategies improve regioselectivity in introducing the cyclopropylmethoxy group to phenolic derivatives?

  • Methodological Guidance :
  • Protecting Groups : Temporarily block competing hydroxyl sites using acetyl or tert-butyldimethylsilyl (TBS) groups before alkylation .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 70% yield in 60 minutes at 70°C) using Pd(dppf)Cl₂ catalysis in THF/H₂O .
  • Steric Control : Select bulky bases (e.g., DBU) to favor attack at less hindered positions.

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